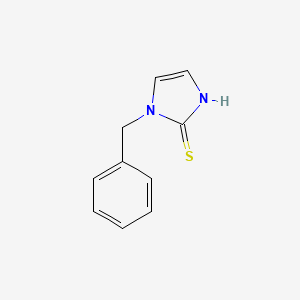

1-苄基-1H-咪唑-2-硫醇

货号 B1269363

CAS 编号:

23269-10-5

分子量: 190.27 g/mol

InChI 键: AOCFYLGZVCPZML-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

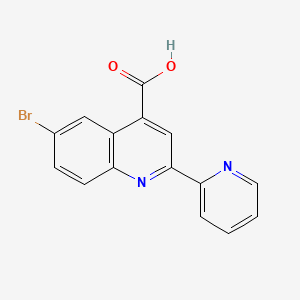

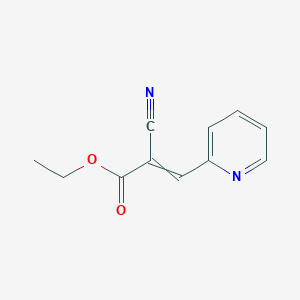

“1-benzyl-1H-imidazole-2-thiol” is a chemical compound with the IUPAC name 1-benzyl-1,3-dihydro-2H-imidazole-2-thione . It has a molecular weight of 190.27 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “1-benzyl-1H-imidazole-2-thiol” is 1S/C10H10N2S/c13-10-11-6-7-12(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,13) .Physical And Chemical Properties Analysis

“1-benzyl-1H-imidazole-2-thiol” is a solid compound . It has a molecular weight of 190.27 .科学研究应用

Pseudomonas aeruginosa Infections

- Summary of Application : Imidazole derivatives have been used in the development of PqsR inhibitors, which can serve as an adjuvant therapy for Pseudomonas aeruginosa infections . Pseudomonas aeruginosa is a pathogen that requires immediate attention due to its resistance to many antibiotics .

- Methods of Application : The process involves the design, synthesis, and evaluation of new 1H-Benzo[d]imidazole based PqsR inhibitors . The inhibitors are designed to interfere with the pqs system, a bacterial cell-to-cell signaling system controlling virulence .

- Results or Outcomes : Successful pharmacological blocking of AQ signal reception at the level of PqsR leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .

Synthesis of Imidazole Derivatives

- Summary of Application : Imidazole and its derivatives have found applications in medicine, synthetic chemistry, and industry . They play a pivotal role in the synthesis of biologically active molecules .

- Methods of Application : There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .

- Results or Outcomes : The review offers concise insights into emerging trends, making it a valuable resource for researchers and practitioners seeking greener and more efficient imidazole synthesis .

Antibacterial and Antifungal Activities

- Summary of Application : Imidazole derivatives have been found to possess a wide spectrum of biological activities, including antibacterial and antifungal activities .

- Methods of Application : These compounds can be synthesized and tested against various bacterial and fungal strains to determine their efficacy .

- Results or Outcomes : The specific results or outcomes would depend on the particular derivative and the bacterial or fungal strain being tested .

Anticancer Activities

- Summary of Application : Some imidazole derivatives have been found to exhibit anticancer activities .

- Methods of Application : These compounds can be synthesized and tested in vitro and in vivo against various cancer cell lines to determine their efficacy .

- Results or Outcomes : The specific results or outcomes would depend on the particular derivative and the cancer cell line being tested .

Antitubercular Activities

- Summary of Application : Some imidazole derivatives have been found to exhibit antitubercular activities .

- Methods of Application : These compounds can be synthesized and tested against various strains of Mycobacterium tuberculosis to determine their efficacy .

- Results or Outcomes : The specific results or outcomes would depend on the particular derivative and the strain of Mycobacterium tuberculosis being tested .

Anti-HIV Activities

- Summary of Application : Some imidazole derivatives have been found to exhibit anti-HIV activities .

- Methods of Application : These compounds can be synthesized and tested against various strains of HIV to determine their efficacy .

- Results or Outcomes : The specific results or outcomes would depend on the particular derivative and the strain of HIV being tested .

属性

IUPAC Name |

3-benzyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c13-10-11-6-7-12(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCFYLGZVCPZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349892 | |

| Record name | 1-benzyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828185 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-benzyl-1H-imidazole-2-thiol | |

CAS RN |

23269-10-5 | |

| Record name | 1-benzyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-2-mercaptoimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B1269283.png)

![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)

![[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1269309.png)

![6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1269315.png)

![1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269318.png)